N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring and a hexahydrocinnolinone moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole derivative, followed by the formation of the hexahydrocinnolinone structure. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the hexahydrocinnolinone moiety can be reduced using agents like sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes or receptors, modulating their activity. The hexahydrocinnolinone moiety may contribute to the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: A simpler pyrrole derivative with applications in flavor and fragrance industries.
Hexahydrocinnolinone derivatives: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its combination of a pyrrole ring and a hexahydrocinnolinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C16H20N4O2/c1-19-8-4-6-13(19)10-17-15(21)11-20-16(22)9-12-5-2-3-7-14(12)18-20/h4,6,8-9H,2-3,5,7,10-11H2,1H3,(H,17,21) |
InChI Key |
OWJLLDAWMYIFLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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